N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide is a useful research compound. Its molecular formula is C12H11Cl2N7O2 and its molecular weight is 356.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been known to inhibit the enzyme urease . Urease plays a crucial role in the conversion of urea into ammonia and carbamate in microorganisms and various plant species .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibition of the enzyme urease . This inhibition could be due to the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Biochemical Pathways
This could potentially disrupt the nitrogen metabolism in microorganisms and plants .
Pharmacokinetics
The dichlorophenyl group might influence the compound’s lipophilicity, potentially affecting its distribution and elimination .
Result of Action
Based on its potential urease inhibitory activity, it could disrupt the normal functioning of microorganisms and plants by affecting their nitrogen metabolism .
Properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N7O2/c13-7-1-2-9(8(14)3-7)18-11(22)12(23)20-19-10(15)4-21-6-16-5-17-21/h1-3,5-6H,4H2,(H2,15,19)(H,18,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETYKRBKLFGLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)NN=C(CN2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115276 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320418-96-0 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320418-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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